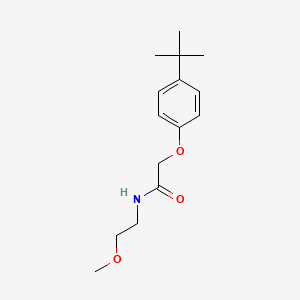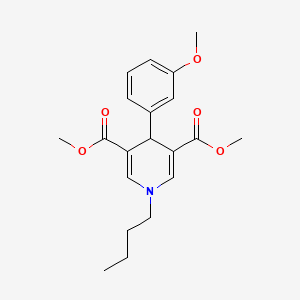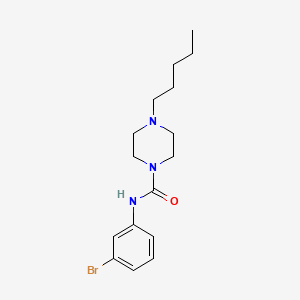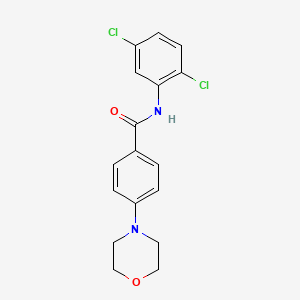
2-(4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
Descripción general
Descripción
2-(4-tert-Butylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetamide moiety through a methoxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Preparation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-tert-butylphenoxyacetic acid: The 4-tert-butylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-tert-butylphenoxyacetic acid.
Amidation: The final step involves the reaction of 4-tert-butylphenoxyacetic acid with 2-methoxyethylamine under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The phenoxy ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-tert-Butylphenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
4-tert-Butylphenol: Shares the tert-butylphenol core but lacks the acetamide and methoxyethyl groups.
N-(2-Methoxyethyl)acetamide: Contains the acetamide and methoxyethyl groups but lacks the phenoxy and tert-butyl groups.
Uniqueness: 2-(4-tert-Butylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the tert-butyl group enhances its stability and lipophilicity, while the acetamide and methoxyethyl groups provide sites for further chemical modification and interaction with biological targets.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)12-5-7-13(8-6-12)19-11-14(17)16-9-10-18-4/h5-8H,9-11H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPFECOCYOQUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4661812.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4661845.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide](/img/structure/B4661852.png)
![2-[2-(2,3-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4661861.png)
![ethyl 4-{[(2-acetylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B4661869.png)
![(3aR,7aS)-2-[3-(4-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4661874.png)
![ETHYL {[4-(DIPROPYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE](/img/structure/B4661882.png)
![{2-chloro-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4661891.png)
![2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE](/img/structure/B4661899.png)

